4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine
Beschreibung
The compound 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine is a 1,3,5-triazine derivative featuring two distinct substituents:
- A 3,4-dihydroquinoline moiety at position 4 of the triazine ring.
- A 4-(2-methoxyphenyl)piperazine-methyl group at position 4.
Below, we compare its structural and functional attributes with similar 1,3,5-triazine analogs.
Eigenschaften
Molekularformel |
C24H29N7O |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C24H29N7O/c1-32-21-11-5-4-10-20(21)30-15-13-29(14-16-30)17-22-26-23(25)28-24(27-22)31-12-6-8-18-7-2-3-9-19(18)31/h2-5,7,9-11H,6,8,12-17H2,1H3,(H2,25,26,27,28) |
InChI-Schlüssel |
KEPXUXLMCBPRHO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=NC(=NC(=N3)N4CCCC5=CC=CC=C54)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline derivative, followed by the introduction of the piperazine moiety and finally the triazine core. Key steps include:
Formation of the Quinoline Derivative: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aryl aldehyde in the presence of a base.
Introduction of the Piperazine Ring: The quinoline derivative is then reacted with 2-methoxyphenylpiperazine under nucleophilic substitution conditions.
Formation of the Triazine Core: The final step involves the reaction of the intermediate with cyanuric chloride under basic conditions to form the triazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-Dihydroquinolin-1(2H)-yl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinolone derivatives.
Reduction: The triazine ring can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dihydroquinolin-1(2H)-yl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique pharmacophore.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can interact with various receptors, modulating their activity. The triazine core can act as a scaffold, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues in 1,3,5-Triazine Derivatives
The evidence highlights several 1,3,5-triazine derivatives with variations in substituents and biological activities. Key examples include:
Table 1: Structural and Physical Properties Comparison
Key Observations:
Substituent Impact on Activity: Compounds with bulky aromatic groups (e.g., 3,4-dihydroisoquinoline in 9{6,17} or indolin-1-yl in 9{7,3}) exhibit antileukemic activity, suggesting that hydrophobic substituents enhance binding to cellular targets . The piperazine-methyl group in the target compound and FPMINT () may confer selectivity for neurotransmitter transporters (e.g., ENT2) or receptors due to its flexibility and ability to engage in hydrogen bonding .
Synthetic Feasibility :
- Yields for triazine derivatives vary widely (16–62% in ), likely due to steric hindrance from substituents. The target compound’s 2-methoxyphenyl group may require optimized coupling conditions for higher efficiency.
Pharmacological and Receptor Binding Comparisons
Table 2: Receptor Affinity and Selectivity
Key Observations:
- The 2-methoxyphenylpiperazine group in the target compound is structurally analogous to ligands of serotonin (5-HT1A) and dopamine receptors (e.g., aripiprazole).
- In contrast, FPMINT ’s 2-fluorophenylpiperazine group enhances ENT2 inhibition, highlighting how halogenation modulates transporter selectivity .
Molecular Docking and SAR Insights
- The methoxy group in the target compound’s arylpiperazine moiety could enhance lipophilicity and blood-brain barrier penetration compared to nonpolar groups (e.g., thienyl in 9{6,18}) .
Piperazine Flexibility :
- Piperazine-methyl groups (as in FPMINT and the target compound) allow for conformational flexibility, enabling interactions with deep binding pockets in transporters or receptors .
Q & A
Q. What are the key synthetic strategies for constructing the triazine-piperazine-quinoline scaffold in this compound?
The synthesis involves multi-step reactions, including reductive amination and nucleophilic substitution. For example:
- Reductive amination : A tetrahydroquinoline precursor (e.g., 1,2,3,4-tetrahydroquinoline) reacts with a ketone (e.g., 1-methylpiperidin-4-one) using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent under acidic conditions .
- Triazine functionalization : The triazine core is modified via nucleophilic substitution. Tert-butyl-protected piperazine or pyrrolidine derivatives are introduced using tert-butyl 4-oxopiperidine-1-carboxylate, followed by deprotection .
- Characterization : Post-synthesis, purity and structure are confirmed via H NMR (e.g., integration ratios for methylene groups in tetrahydroquinoline) and ESI-MS (to verify molecular ion peaks) .
Q. How is the structural integrity of this compound validated after synthesis?
- Spectroscopic methods : H NMR is critical for confirming regiochemistry. For example, methylene protons in the tetrahydroquinoline moiety appear as multiplet signals between δ 1.8–2.5 ppm, while aromatic protons in the 2-methoxyphenyl group resonate around δ 6.8–7.2 ppm .
- Mass spectrometry : ESI-MS provides molecular weight confirmation. For instance, a molecular ion peak at m/z 475.2 corresponds to [M+H] for the parent compound .
- Elemental analysis : Used to validate stoichiometric ratios of C, H, and N, ensuring no residual solvents or byproducts .
Q. What preliminary biological assays are recommended to assess this compound’s activity?
- Receptor binding assays : Screen for affinity against serotonin receptors (e.g., 5-HTR) using radioligand displacement (e.g., H-LSD) in transfected HEK293 cells. IC values <100 nM indicate high potency .
- Cellular viability assays : Test antileukemic activity via MTT assays on Jurkat or HL-60 cell lines. Dose-response curves (0.1–100 µM) identify EC values .
- Solubility and permeability : Use shake-flask methods (aqueous buffer at pH 7.4) and Caco-2 cell monolayers to predict bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for equilibrative nucleoside transporters (ENTs)?
- Piperazine modifications : Replace the 2-methoxyphenyl group with halogenated analogs (e.g., 2-chlorophenyl) to enhance ENT2 selectivity. Halogens improve hydrophobic interactions in ENT2’s substrate-binding pocket .
- Triazine substituents : Introduce methyl or ethyl groups at the meta/para positions of the benzene ring to restore ENT1/ENT2 dual inhibition. Methyl groups increase steric bulk, reducing off-target effects .
- Irreversible binding validation : Perform washout experiments in ENT1/2-transfected cells. Persistent inhibition after buffer replacement confirms non-competitive binding (e.g., compound 3c in ).
Q. What computational methods are suitable for predicting binding modes with 5-HT receptors?
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into 5-HTR’s orthosteric site. Focus on interactions with Ser193 (hydrogen bonding) and Phe196 (π-π stacking) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Free energy calculations : MM-GBSA analysis quantifies binding energy contributions, with ΔG < −40 kcal/mol suggesting high affinity .
Q. How can experimental design principles improve yield and reproducibility in scaled-up synthesis?
- Factorial design : Apply a 2 factorial approach to optimize reaction parameters (e.g., temperature, catalyst loading). For example, varying NaBH(OAc)₃ equivalents (1.2–2.0) and reaction time (12–24 hr) maximizes yield .
- Quality-by-design (QbD) : Define critical quality attributes (CQAs) like purity (>98%) and impurity profiles. Use risk assessment tools (e.g., Ishikawa diagrams) to control variables like solvent polarity and stirring rate .
- Process analytical technology (PAT) : Implement in-situ FTIR to monitor reaction progress (e.g., disappearance of carbonyl peaks at 1700 cm) .
Methodological Considerations
- Contradiction resolution : If biological activity varies between studies (e.g., ENT1 vs. ENT2 inhibition), validate assays using isogenic cell lines and standardized protocols (e.g., H-uridine uptake at 37°C for 10 min) .
- Data interpretation : For ambiguous NMR signals (e.g., overlapping piperazine protons), use 2D techniques like COSY or HSQC to resolve spin systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
